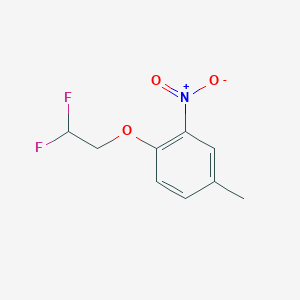![molecular formula C10H20N2O B11715186 (9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9S)-1-エチル-5-メチル-3,7-ジアザビシクロ[3.3.1]ノナン-9-オールは、ジアザビシクロ構造を特徴とする二環式化合物です。
合成法
合成経路と反応条件
(9S)-1-エチル-5-メチル-3,7-ジアザビシクロ[3.3.1]ノナン-9-オールの合成は、一般的に以下の手順が含まれます。
二環式構造の形成: 適切な前駆体を含む環化反応によって達成できます。
エチル基とメチル基の導入: これらの基は、エチル化剤とメチル化剤を使用してアルキル化反応によって導入できます。
水酸化: 9位の水酸基は、選択的な酸化反応によって導入できます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路の最適化が含まれる可能性があります。 これには、触媒の使用、制御された反応条件、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethyl and methyl groups: These groups can be introduced via alkylation reactions using ethylating and methylating agents.
Hydroxylation: The hydroxyl group at the 9th position can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: 水酸基は酸化されてケトンまたはアルデヒドを形成できます。
還元: この化合物は、水酸基を除去したり、他の官能基を変更したりするために還元できます。
置換: エチル基とメチル基は、求核置換反応によって他のアルキル基または官能基に置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: 塩基の存在下でハロアルカンまたは他の求電子剤。
主な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: 脱酸素化された化合物の形成。
置換: 新しいアルキル化または官能基化された誘導体の形成。
科学研究への応用
(9S)-1-エチル-5-メチル-3,7-ジアザビシクロ[3.3.1]ノナン-9-オールは、次の分野で応用されています。
医薬品化学: 新しい医薬品の開発のための足場として役立ちます。
触媒: その独特の構造は、触媒プロセスで利用できます。
材料科学: 特定の特性を持つ新規材料の合成に使用できます。
科学的研究の応用
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[33
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals.
Catalysis: Its unique structure could be utilized in catalytic processes.
Material Science: It may be used in the synthesis of novel materials with specific properties.
作用機序
(9S)-1-エチル-5-メチル-3,7-ジアザビシクロ[3.3.1]ノナン-9-オールがその効果を発揮するメカニズムは、その特定の用途によって異なります。 医薬品化学では、酵素や受容体などの生体標的に結合し、その活性を調節することがあります。 含まれる分子経路は、特定の標的と相互作用の性質によって異なります。
類似化合物の比較
類似化合物
(9S)-1-エチル-3,7-ジアザビシクロ[3.3.1]ノナン-9-オール: 5位にメチル基がありません。
(9S)-1-メチル-5-エチル-3,7-ジアザビシクロ[3.3.1]ノナン-9-オール: エチル基とメチル基が入れ替わっています。
独自性
(9S)-1-エチル-5-メチル-3,7-ジアザビシクロ[3.3.1]ノナン-9-オールは、エチル基とメチル基の特定の位置のために独自です。 これらの基は、その化学反応性と生体標的との相互作用に影響を与える可能性があります。 これにより、さまざまな科学分野における研究開発に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
(9S)-1-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Lacks the methyl group at the 5th position.
(9S)-1-methyl-5-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Has the ethyl and methyl groups swapped.
Uniqueness
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C10H20N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h8,11-13H,3-7H2,1-2H3/t8-,9?,10?/m0/s1 |
InChIキー |
CWSIESKTXJNZRY-IDKOKCKLSA-N |
異性体SMILES |
CCC12CNCC([C@@H]1O)(CNC2)C |
正規SMILES |
CCC12CNCC(C1O)(CNC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
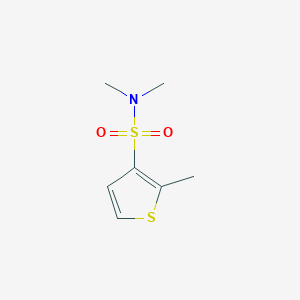

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
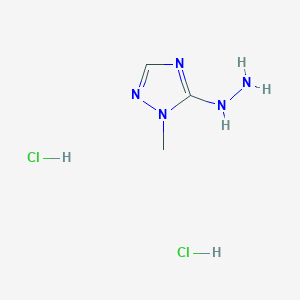
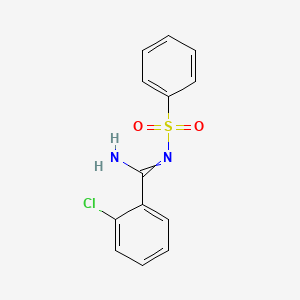
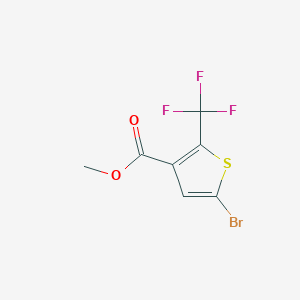
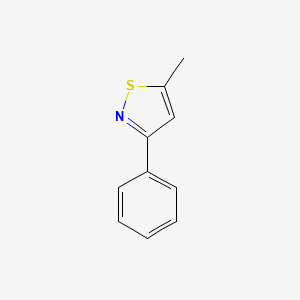
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
